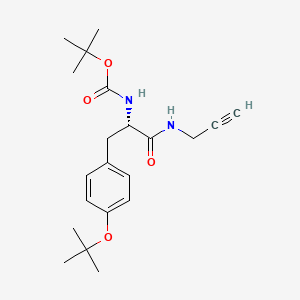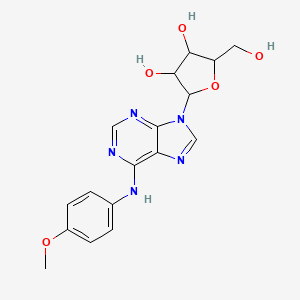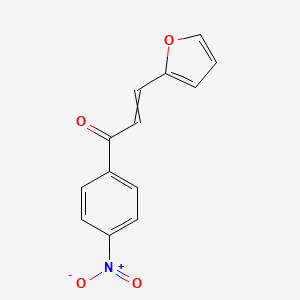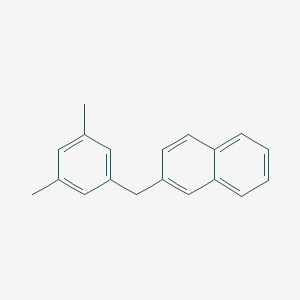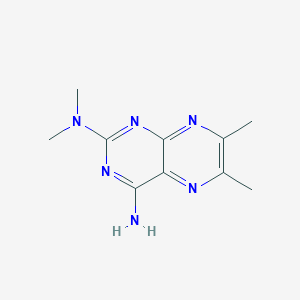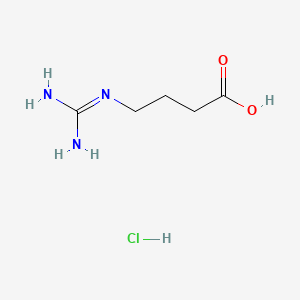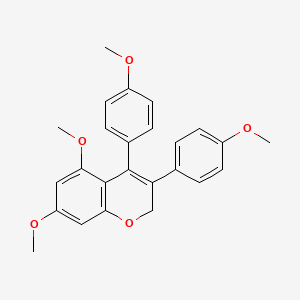
5,7-dimethoxy-3,4-bis(4-methoxyphenyl)-2H-chromene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-dimethoxy-3,4-bis(4-methoxyphenyl)-2H-chromene is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by its two methoxy groups at positions 5 and 7, and two 4-methoxyphenyl groups at positions 3 and 4 on the chromene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethoxy-3,4-bis(4-methoxyphenyl)-2H-chromene typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate methoxy-substituted phenols and aldehydes.
Condensation Reaction: The phenols and aldehydes undergo a condensation reaction in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the chromene ring.
Methoxylation: Methoxylation of the chromene ring is achieved using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to introduce the methoxy groups at the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-dimethoxy-3,4-bis(4-methoxyphenyl)-2H-chromene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
5,7-dimethoxy-3,4-bis(4-methoxyphenyl)-2H-chromene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 5,7-dimethoxy-3,4-bis(4-methoxyphenyl)-2H-chromene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting its antioxidant properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,7-dimethoxy-3,4-bis(3-methoxyphenyl)-2H-chromene
- 5,7-dimethoxy-3,4-bis(2-methoxyphenyl)-2H-chromene
- 5,7-dimethoxy-3,4-bis(4-hydroxyphenyl)-2H-chromene
Uniqueness
5,7-dimethoxy-3,4-bis(4-methoxyphenyl)-2H-chromene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at positions 5 and 7, along with the 4-methoxyphenyl groups, distinguishes it from other similar compounds and may contribute to its distinct properties.
Propriétés
Numéro CAS |
7473-32-7 |
|---|---|
Formule moléculaire |
C25H24O5 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
5,7-dimethoxy-3,4-bis(4-methoxyphenyl)-2H-chromene |
InChI |
InChI=1S/C25H24O5/c1-26-18-9-5-16(6-10-18)21-15-30-23-14-20(28-3)13-22(29-4)25(23)24(21)17-7-11-19(27-2)12-8-17/h5-14H,15H2,1-4H3 |
Clé InChI |
COIHZMKRBHUILH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3OC)OC)OC2)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


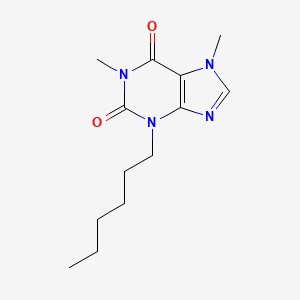
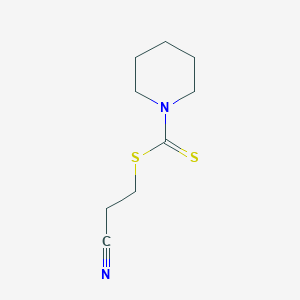
![5-Chloro-2-[(chloromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B14008215.png)

![2-[2-(3-Methoxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B14008220.png)
![2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid](/img/structure/B14008228.png)

